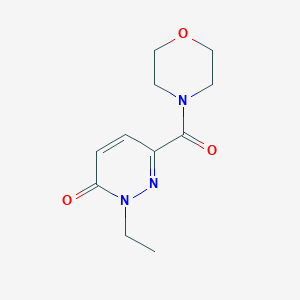
2-ethyl-6-(morpholine-4-carbonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazinone derivatives, including compounds similar to 2-ethyl-6-(morpholine-4-carbonyl)pyridazin-3(2H)-one, has been explored through various chemical routes. For example, Albright et al. (1978) developed a versatile synthetic route to 6-aryl-3(2H) pyridazinones from aryl aldehydes and heterocyclic aldehydes, showcasing the potential methods for synthesizing related compounds (Albright, McEvoy, & Moran, 1978).
Molecular Structure Analysis
Dede, Avcı, and Bahçelī (2018) investigated the molecular structure of a similar compound, 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, using various spectroscopic techniques and DFT/HSEH1PBE method, providing insights into the conformational analysis and electronic structure that could be relevant for understanding the molecular structure of 2-ethyl-6-(morpholine-4-carbonyl)pyridazin-3(2H)-one (Dede, Avcı, & Bahçelī, 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of pyridazinone derivatives have been explored in various studies. For instance, Maki et al. (1988) investigated the photochemical oxidation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, providing valuable information on its chemical behavior under specific conditions (Maki, Shimada, Sako, Kitade, & Hirota, 1988).
Physical Properties Analysis
Research on the physical properties of similar compounds can provide insights into the behavior of 2-ethyl-6-(morpholine-4-carbonyl)pyridazin-3(2H)-one. Studies such as those by Santhi et al. (2013), which examined the crystal structure and hydrogen bonding of a related compound, are crucial for understanding the solid-state properties and molecular interactions (Santhi, Selvanathan, Poongothai, Srinivasan, & Velmurugan, 2013).
Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Density Functional Theory Analysis
The compound 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, a close relative to the requested chemical, has been extensively studied through various spectroscopic techniques including FT-IR, 1H and 13C NMR, and UV-vis spectroscopy. The use of Density Functional Theory (DFT) provided insights into the molecule's optimized structure, vibrational frequencies, chemical shift values, and electronic absorption properties, indicating its potential for advanced material science applications (Dede, Avcı, & Bahçelī, 2018).
Nucleophilic Substitution Reactions for Drug Discovery
Sequential nucleophilic substitution reactions involving pyridazinone scaffolds, such as the one closely related to the target compound, have shown promise in the synthesis of diverse polysubstituted pyridazinone systems. These methodologies can be tailored for drug discovery, offering a pathway to synthesize a variety of polyfunctional systems with potential therapeutic applications (Pattison et al., 2009).
Synthesis and Biological Activity of Functionalized Derivatives
Research into the condensation of aryl hydrazines with pyruvate derivatives, leading to the formation of functionalized indole and pyridazino derivatives, has unveiled compounds with antimicrobial, tranquilizing, and anticonvulsant activities. These studies demonstrate the versatility of pyridazinone-related compounds in synthesizing biologically active molecules for pharmacological research (El-Gendy et al., 2008).
Antitumor Applications and Drug Delivery Systems
A noteworthy study developed an injectable formulation using block copolymer micelles for a hydrophobic antitumor candidate derivative of pyridazinone. This research highlights the potential of pyridazinone derivatives in oncology, providing an effective delivery system that enhances the drug's pharmacokinetic parameters and antitumor activity in vivo (Jin et al., 2015).
Novel Synthetic Routes and Chemical Transformations
Innovative synthetic approaches have been explored to create novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, demonstrating potent inhibition against the growth of lung cancer cells. These findings underscore the utility of pyridazinone derivatives in medicinal chemistry, offering new avenues for cancer treatment research (Zheng et al., 2011).
Propiedades
IUPAC Name |
2-ethyl-6-(morpholine-4-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-2-14-10(15)4-3-9(12-14)11(16)13-5-7-17-8-6-13/h3-4H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHLLKHOXGUERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-6-(morpholine-4-carbonyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2484023.png)


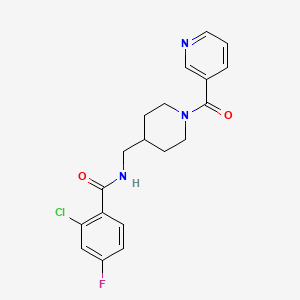

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B2484031.png)
![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2484032.png)
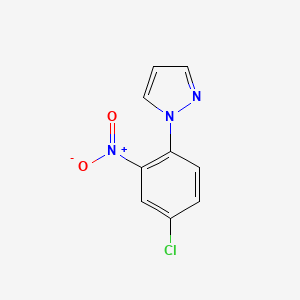
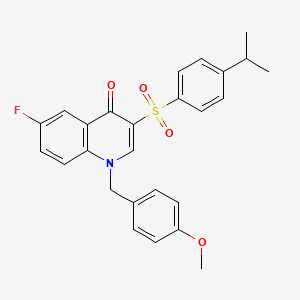
![1,3,5-trimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2484036.png)
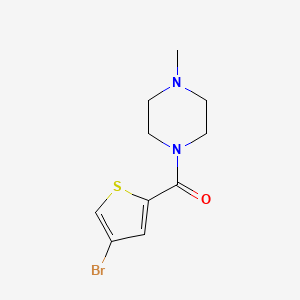


![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate](/img/structure/B2484043.png)